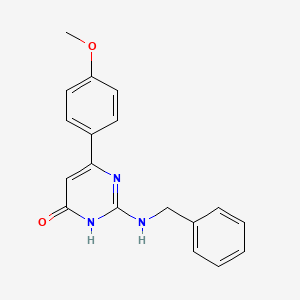
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique properties and potential applications in various fields.
科学研究应用
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has various scientific research applications. It is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It is also used in the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It is believed that its anti-tumor and anti-inflammatory activities are mediated through the inhibition of these enzymes and proteins.
Biochemical and Physiological Effects:
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of using 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its versatility. It can be used in various assays and experiments to study different cellular processes. Additionally, it is relatively easy to synthesize and has a high purity. However, one limitation is that it may exhibit cytotoxicity at high concentrations, which may affect the results of some experiments.
未来方向
There are several future directions for the study of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, it can be used in combination with other drugs to enhance their therapeutic efficacy. Finally, further research can be conducted to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成方法
The synthesis of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone can be achieved through a multistep process. The first step involves the reaction between 2-aminopyrimidine and benzyl bromide to form 2-benzylamino pyrimidine. The second step involves the reaction between 2-benzylamino pyrimidine and 4-methoxybenzaldehyde to form 2-(benzylamino)-6-(4-methoxyphenyl) pyrimidine. The final step involves the reaction between 2-(benzylamino)-6-(4-methoxyphenyl) pyrimidine and acetic anhydride to form 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone.
属性
IUPAC Name |
2-(benzylamino)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-15-9-7-14(8-10-15)16-11-17(22)21-18(20-16)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGBZWGNOKFZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)
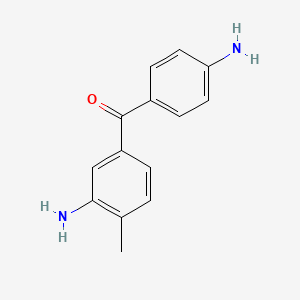
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)
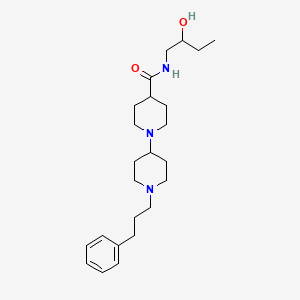
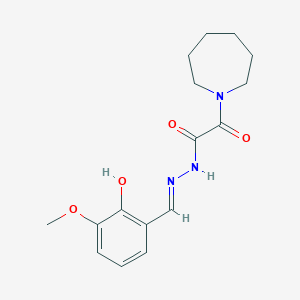
![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
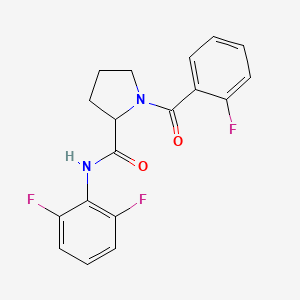
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)